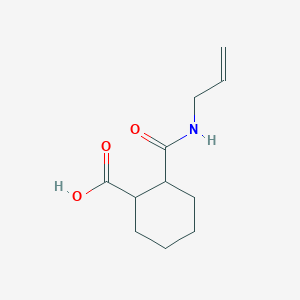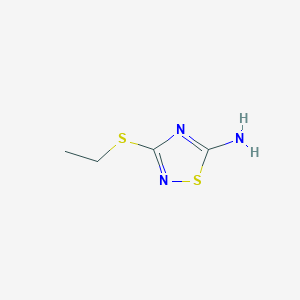![molecular formula C9H7NO3S B1267729 2-(Benzo[d]thiazol-2-yloxy)acetic acid CAS No. 2875-32-3](/img/structure/B1267729.png)
2-(Benzo[d]thiazol-2-yloxy)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including compounds similar to 2-(Benzo[d]thiazol-2-yloxy)acetic acid, involves various chemical reactions and conditions. For instance, one study describes the synthesis and characterization of a benzo[d]thiazole derivative through condensation reactions under optimized conditions, yielding the compound with high purity and structural confirmation through spectroscopic methods (Yin Shu-mei, 2006).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is crucial for understanding their chemical behavior and potential applications. Studies employing X-ray diffraction, FT-IR, NMR, and UV–Vis spectroscopies have provided detailed insights into their molecular geometry, vibrational modes, and electronic structure. For example, a detailed structural analysis using density functional theory (DFT) and experimental methods was performed on a related compound, revealing the optimized molecular parameters and the behavior of the material under varying temperatures (Ersin Inkaya, 2018).
Chemical Reactions and Properties
Benzothiazole derivatives participate in a range of chemical reactions, forming various structurally diverse compounds. Their reactivity is influenced by the substituents on the benzothiazole ring and the presence of functional groups. Studies have documented the synthesis of numerous derivatives through reactions such as condensation, reduction, and cyclization, which are essential for generating compounds with specific desired properties (M. Yıldız et al., 2010).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, including melting points, solubility, and thermal behavior, are important for their practical applications. These properties are determined by their molecular structure and can be studied using techniques like TG/DTA thermogram. Such analyses help in understanding the stability and suitability of these compounds for various applications (Ersin Inkaya, 2018).
Chemical Properties Analysis
The chemical properties of benzothiazole derivatives are key to their reactivity and biological activity. These include acidity/basicity, electrophilic/nucleophilic properties, and the ability to form hydrogen bonds and other non-covalent interactions. Studies on the hydrogen bonding and photophysical properties of benzothiazole derivatives offer insights into their potential applications in materials science and biology (Umamahesh Balijapalli et al., 2017).
Scientific Research Applications
1. Anti-tubercular Compounds
- Summary of Application : Benzothiazole derivatives have been synthesized and used as anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
- Results or Outcomes : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
2. Protein Tyrosine Phosphatase 1B Inhibitors
- Summary of Application : Acetamidobenzoic acid derivatives, which could potentially include “2-(Benzo[d]thiazol-2-yloxy)acetic acid”, have been designed, synthesized, and evaluated as a novel class of protein tyrosine phosphatase 1B inhibitors with therapeutic potential for Type II diabetes .
- Methods of Application : The specific methods of application or experimental procedures for this application were not detailed in the source .
- Results or Outcomes : The specific results or outcomes for this application were not detailed in the source .
3. Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Drug Molecules
- Summary of Application : Thiazole derivatives, including benzothiazole, have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- Methods of Application : The specific methods of application or experimental procedures for this application were not detailed in the source .
- Results or Outcomes : The specific results or outcomes for this application were not detailed in the source .
4. Anti-proliferative and Morphological Studies
- Summary of Application : Benzothiazole derivatives have been synthesized and used in anti-proliferative and morphological studies . Most of the tested compounds exhibited high cytotoxicity .
- Methods of Application : The synthesis of benzothiazole derivatives was achieved starting from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate or ethyl acetoacetate .
- Results or Outcomes : The most cytotoxic compounds were found to have IC 50 ’s 0.21, 0.26, 0.32, 0.19, 0.32, 0.27, 0.25 and 0.18 µM, respectively against HepG2 cell line .
5. Quorum Sensing Pathways
- Summary of Application : Benzothiazole derivatives have been studied in the context of quorum sensing pathways in bacteria . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population .
- Methods of Application : The specific methods of application or experimental procedures for this application were not detailed in the source .
- Results or Outcomes : The specific results or outcomes for this application were not detailed in the source .
6. Anticancer, Antimicrobial, and Antidiabetic Activities
- Summary of Application : Benzothiazole is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic activities .
- Methods of Application : The specific methods of application or experimental procedures for this application were not detailed in the source .
- Results or Outcomes : The specific results or outcomes for this application were not detailed in the source .
Future Directions
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8(12)5-13-9-10-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQIOIYLAKHILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287916 | |
| Record name | 2-(Benzo[d]thiazol-2-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]thiazol-2-yloxy)acetic acid | |
CAS RN |
2875-32-3 | |
| Record name | 2875-32-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Benzo[d]thiazol-2-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)


